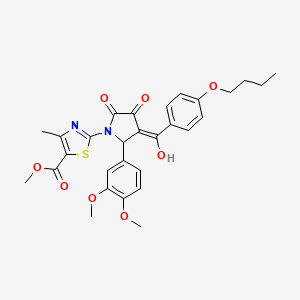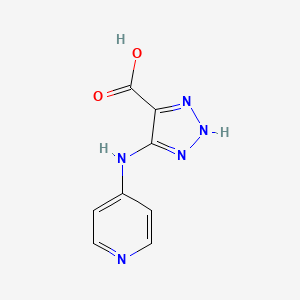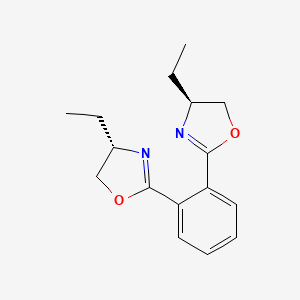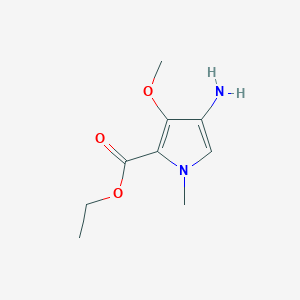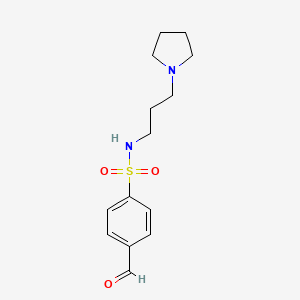
4-formyl-N-(3-pyrrolidin-1-ylpropyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-formyl-N-(3-pyrrolidin-1-ylpropyl)benzenesulfonamide is an aromatic compound with the molecular formula C14H20N2O3S and a molecular weight of 296.39 g/mol . This compound is characterized by the presence of a formyl group, a pyrrolidine ring, and a benzenesulfonamide moiety, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-formyl-N-(3-pyrrolidin-1-ylpropyl)benzenesulfonamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Propyl Chain: The propyl chain is introduced via alkylation reactions, often using alkyl halides in the presence of a base.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
4-formyl-N-(3-pyrrolidin-1-ylpropyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: 4-carboxy-N-(3-pyrrolidin-1-ylpropyl)benzenesulfonamide
Reduction: 4-hydroxymethyl-N-(3-pyrrolidin-1-ylpropyl)benzenesulfonamide
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4-formyl-N-(3-pyrrolidin-1-ylpropyl)benzenesulfonamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-formyl-N-(3-pyrrolidin-1-ylpropyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the sulfonamide moiety can interact with biological targets through hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-formyl-N-(3-pyrrolidin-1-ylpropyl)benzamide
- 4-formyl-N-(3-pyrrolidin-1-ylpropyl)benzenesulfonate
- 4-formyl-N-(3-pyrrolidin-1-ylpropyl)benzenesulfonyl chloride
Uniqueness
4-formyl-N-(3-pyrrolidin-1-ylpropyl)benzenesulfonamide is unique due to the presence of both a formyl group and a sulfonamide moiety, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. The combination of these functional groups makes it a valuable compound for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
650629-09-7 |
|---|---|
Molekularformel |
C14H20N2O3S |
Molekulargewicht |
296.39 g/mol |
IUPAC-Name |
4-formyl-N-(3-pyrrolidin-1-ylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C14H20N2O3S/c17-12-13-4-6-14(7-5-13)20(18,19)15-8-3-11-16-9-1-2-10-16/h4-7,12,15H,1-3,8-11H2 |
InChI-Schlüssel |
LZWZFBJKWUTMAH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CCCNS(=O)(=O)C2=CC=C(C=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


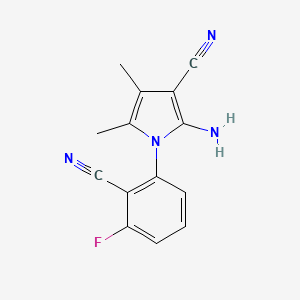

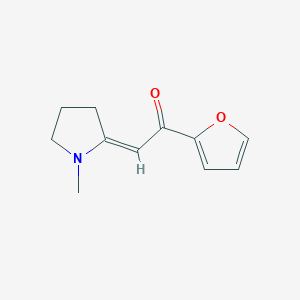
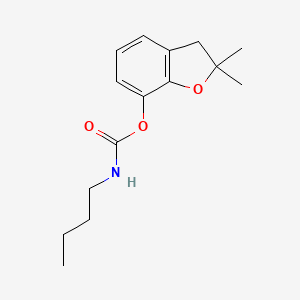


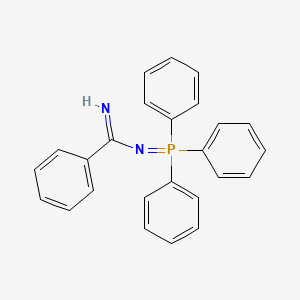
![4-[(4-Methoxyphenyl)methyl]-3-phenyl-1,2-oxazol-5(2H)-one](/img/structure/B15208185.png)
![2,3,3-Trimethyl-3H-pyrrolo[3,2-b]pyridine](/img/structure/B15208188.png)
